Diallylamine

説明

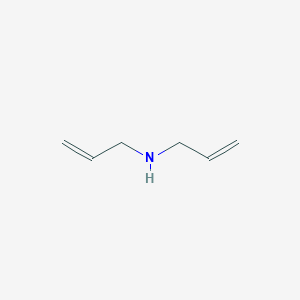

Structure

3D Structure

特性

IUPAC Name |

N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUWTXWIYMHBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N, Array | |

| Record name | DIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62238-80-6 | |

| Record name | Poly(diallylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1024918 | |

| Record name | Diallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diallylamine appears as a liquid with a disagreeable odor. Less dense than water. May be toxic by inhalation and skin absorption. Irritates skin and eyes. Used to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propen-1-amine, N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

232 °F at 760 mmHg (NTP, 1992), 111 °C | |

| Record name | DIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

21 °C, 7 °C | |

| Record name | Diallylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

8.6 g/100mL (NTP, 1992), Soluble in ethanol and ethyl ether, In water, 8.6X10+4 mg/l @ room temperature, Solubility in water, g/100ml at 20 °C: 9 | |

| Record name | DIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7627 at 50 °F (NTP, 1992) - Less dense than water; will float, 0.7889 @ 20 °C, Relative density (water = 1): 0.8 | |

| Record name | DIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.35 (Air= 1), Relative vapor density (air = 1): 3.4 | |

| Record name | DIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.2 [mmHg], 20.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.42 | |

| Record name | Diallylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid | |

CAS No. |

124-02-7 | |

| Record name | DIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Propenyl-2-propen-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-amine, N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18EXB6V6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-127.1 °F (NTP, 1992), -88.4 °C | |

| Record name | DIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diallylamine: A Comprehensive Technical Guide for Researchers

Diallylamine, with the chemical formula (CH₂=CHCH₂)₂NH, is a versatile secondary amine that serves as a crucial building block in numerous chemical syntheses.[1] This guide provides an in-depth overview of its fundamental properties, experimental protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Diallylamine is a colorless to pale yellow liquid characterized by a distinctive, ammonia-like odor.[1][2][3] It is a multifunctional compound, featuring both a secondary amine functional group and two reactive alkene units, which contribute to its wide range of applications.[1]

Physical and Chemical Data

The fundamental physical and chemical properties of diallylamine are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of Diallylamine

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid with a characteristic odor | [2][3][4] |

| Boiling Point | 111-112 °C | [5] |

| Melting Point | -88 °C | [4] |

| Density | 0.787 g/mL at 25 °C | |

| Vapor Pressure | 18 mmHg (2.42 kPa) at 20 °C | [4] |

| Vapor Density | 3.35 - 3.4 (vs air) | [4] |

| Water Solubility | 8.6 - 9 g/100mL at 20 °C | [4][6] |

| Refractive Index | n20/D 1.440 | |

| logP | 1.11 | [2] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁N | [2] |

| Molecular Weight | 97.16 g/mol | [2] |

| CAS Number | 124-02-7 | |

| EC Number | 204-671-2 | |

| IUPAC Name | N-prop-2-enylprop-2-en-1-amine | [2] |

| SMILES | C=CCNCC=C | |

| InChIKey | DYUWTXWIYMHBQS-UHFFFAOYSA-N | [2] |

Reactivity and Safety Profile

Diallylamine's reactivity is governed by its secondary amine and dual alkene functionalities. The solution in water is a medium-strong base.[4] It undergoes exothermic reactions with acids to form salts and can be incompatible with isocyanates, peroxides, epoxides, and acid halides.[2][6]

Table 3: Safety and Hazard Data

| Property | Value | Source(s) |

| Flash Point | 7 - 11 °C | [5][6] |

| Autoignition Temp. | 273 °C | [2][7] |

| Explosion Limits | 0.93% - 22% (V) | [5][8] |

| Toxicity (Oral, Rat LD50) | 0.65 g/kg | [6][7] |

| GHS Hazard Statements | H225, H302, H311, H314, H332, H401 | [5] |

Diallylamine is a highly flammable liquid, and its vapors can form explosive mixtures with air.[4][7] It is corrosive to the skin, eyes, and respiratory tract and may be toxic if inhaled, absorbed through the skin, or ingested.[2][4] Proper personal protective equipment, including a gas-tight chemical suit and self-contained breathing apparatus, should be used when handling this chemical.[4]

Experimental Protocols

Synthesis of Diallylamine from Diallylcyanamide (B1670386)

This method is noted to be more satisfactory than preparations from allylamine (B125299) with allyl bromide or chloride, which tend to produce significant amounts of mono- and triallylamine (B89441) as byproducts.[9] The procedure involves the acid-catalyzed hydrolysis of diallylcyanamide.[9][10]

Materials:

-

Diallylcyanamide

-

Sulfuric acid (sp. gr. 1.84)

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium hydroxide (KOH), solid

-

Clay plate pieces (for boiling)

-

2-L round-bottomed flask

-

Reflux condenser

-

Condenser for downward distillation

Procedure:

-

Acid Hydrolysis:

-

Prepare a solution of 123 g (1.2 moles) of sulfuric acid in 370 cc of water in a 2-L round-bottomed flask.[9]

-

Add 98.5 g (0.81 mole) of diallylcyanamide and a few pieces of clay plate to the flask.[9]

-

Attach a reflux condenser and gently reflux the mixture for six hours. The mixture will gradually become homogeneous.[9]

-

-

Neutralization and Amine Liberation:

-

Cool the solution to room temperature.[9]

-

Carefully pour a cold solution of 192 g (4.8 moles) of sodium hydroxide in 350 cc of water down the side of the flask to form a separate layer at the bottom.[9]

-

Connect the flask to a condenser for downward distillation. Shake the flask to mix the layers, which liberates the free diallylamine.[9]

-

-

Distillation:

-

Drying and Purification:

-

Estimate the weight of water in the distillate and add about half that amount of solid potassium hydroxide sticks to the distillate, keeping the mixture cool as the KOH dissolves. Bubbles of ammonia (B1221849) gas will be evolved.[9]

-

Separate the amine layer and dry it for several hours over freshly broken lumps of solid sodium hydroxide.[9]

-

Filter the dried amine into a distilling flask and distill at atmospheric pressure.[9]

-

Collect the fraction that boils between 108–111 °C. The expected yield is 62–68 g (80–88% of the theoretical amount).[9]

-

Analytical Methods

For the analysis of diallylamine, particularly at trace levels in complex matrices like drug substances, chromatographic methods are employed.

Gas Chromatography (GC): A capillary gas chromatography method with a flame ionization detector (FID) is effective for the trace analysis of allylamine (a related primary amine, with principles applicable to diallylamine analysis).[11][12]

-

Column: A mega bore capillary column such as DB-CAM (30 m × 0.53 mm × 1.0 μm) with a base-deactivated polyethylene (B3416737) glycol stationary phase is suitable.[12]

-

Detector: Flame Ionization Detector (FID).[12]

-

Validation: The method should be validated for specificity, sensitivity (LOD/LOQ), precision, linearity, and accuracy. For allylamine in sevelamer (B1230288) drug substances, detection and quantitation limits of 2 µg/g and 6 µg/g, respectively, have been achieved.[11][12]

-

Specificity: Specificity can be confirmed using a gas chromatograph coupled with a mass spectrometer (GC-MS).[12]

Ion Chromatography (IC): An ion chromatography method with a conductivity detector can also be used for the determination of low levels of allylamine.[11]

-

Column: An ion-exchange column like the Dionex IonPac CS14 is used.[11]

-

Mobile Phase: A typical mobile phase is 10mM methanesulfonic acid.[11]

-

Detector: Conductivity detector.[11]

Applications in Research and Development

Diallylamine's unique structure makes it a valuable intermediate in various fields.

-

Polymer Chemistry: It is a key monomer in the synthesis of polyamines and other polymeric materials.[3] It can undergo cyclopolymerization in the presence of radical initiators to form water-soluble, non-cross-linked polymers containing five- or six-membered rings.[13] These polymers have applications as coagulants and flocculants in water treatment.[3]

-

Pharmaceuticals: Diallylamine serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[14][15] For example, its derivatives are found in pharmaceutically active compounds like flunarizine (B1672889) (for migraines) and naftifine (B1207962) (an antifungal).[16]

-

Agrochemicals: It is used to produce N,N-diallyldichloroacetamide (dichlormid), a herbicide safener.[1][15]

-

Organic Synthesis: It is broadly used as a precursor for a wide range of nitrogen-containing specialty chemicals and organic compounds.[7][14]

-

Other Industries: Diallylamine finds use in the textile industry for creating dyes and finishes and in the paper industry as an auxiliary agent.[3][15]

References

- 1. Diallylamine - Wikipedia [en.wikipedia.org]

- 2. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. ICSC 0866 - DIALLYLAMINE [inchem.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Diallylamine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. nbinno.com [nbinno.com]

- 15. zhishangchemical.com [zhishangchemical.com]

- 16. Allylamine - Wikipedia [en.wikipedia.org]

diallylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diallylamine, a versatile secondary amine with significant applications in chemical synthesis and various industries. This document outlines its chemical and physical properties, synthesis protocols, toxicological data, and its role as a precursor in the development of polymers and other functional molecules.

Core Properties of Diallylamine

Diallylamine, with the chemical formula (CH₂=CHCH₂)₂NH, is a colorless liquid characterized by a distinct ammonia-like odor.[1] It is a multifunctional molecule featuring a secondary amine and two reactive alkene groups, making it a valuable intermediate in organic synthesis.

Physicochemical Data

The fundamental physicochemical properties of diallylamine are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 124-02-7 | [1][2][3][4] |

| Molecular Weight | 97.16 g/mol | [2][4] |

| Molecular Formula | C₆H₁₁N | [1][4] |

| Density | 0.787 g/mL at 25 °C | [1] |

| Boiling Point | 111-112 °C | |

| Melting Point | -88 °C | [1] |

| Flash Point | 11 °C | [3] |

| Appearance | Colorless liquid | [1][4] |

Synthesis of Diallylamine

Diallylamine can be synthesized through various methods, including the reaction of allylamine (B125299) with allyl bromide or allyl chloride. However, this approach often yields a mixture of mono-, di-, and triallylamine, complicating the purification of the desired product. A more satisfactory and widely cited laboratory-scale synthesis involves the hydrolysis of diallylcyanamide.

Experimental Protocol: Synthesis from Diallylcyanamide

This protocol is adapted from Organic Syntheses.

Materials:

-

Diallylcyanamide

-

Sulfuric acid (sp. gr. 1.84)

-

Sodium hydroxide (B78521)

-

Anhydrous potassium carbonate

-

Distilled water

-

2-L round-bottomed flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a 2-L round-bottomed flask equipped with a reflux condenser, prepare a solution of 123 g of concentrated sulfuric acid in 370 cc of water.

-

To this acidic solution, add 98.5 g of diallylcyanamide.

-

Gently reflux the mixture for six hours. The mixture will initially bump but will become homogeneous and boil smoothly.

-

After refluxing, cool the solution to room temperature.

-

Carefully add a cold solution of 192 g of sodium hydroxide in 350 cc of water down the side of the flask to form a separate layer at the bottom.

-

Connect the flask for downward distillation and shake to mix the layers, which will liberate the free diallylamine.

-

Heat the flask to distill the amine along with some water.

-

Separate the amine layer from the aqueous layer in the distillate using a separatory funnel.

-

Dry the crude diallylamine over anhydrous potassium carbonate.

-

Filter the dried amine into a distillation flask and distill at atmospheric pressure. The pure diallylamine will distill at 108–111 °C.

Yield: 62–68 g (80–88% of the theoretical amount).

Caption: Synthesis workflow of diallylamine from diallylcyanamide.

Applications in Research and Development

Diallylamine serves as a crucial building block in the synthesis of various compounds, with notable applications in agriculture, polymer chemistry, and as an intermediate for pharmaceuticals.

-

Herbicide Safeners: It is a key component in the production of N,N-diallyl-2,2-dichloroacetamide, a safener used to protect crops from herbicide injury.[2]

-

Polymer Chemistry: Diallylamine can undergo cyclopolymerization to form poly(diallylamine). This polymer can be further functionalized, for instance, by attaching drug molecules like ibuprofen, ciprofloxacin, or mefenamic acid, to create potential drug delivery systems.

-

Industrial Applications: The hydrochloride salt of diallylamine is utilized as a textile auxiliary, a retention and drainage aid in papermaking, and as a clay stabilizer in the oil and gas industry.[5]

Caption: Overview of diallylamine's primary applications.

Toxicological Profile

Diallylamine is classified as a toxic and corrosive substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Acute Toxicity Data

The following table summarizes the acute toxicity data for diallylamine in various animal models.

| Route of Exposure | Species | LD50/LC50 | Reference |

| Oral | Rat | 316 mg/kg | [2] |

| Dermal | Rabbit | 280 mg/kg | [2] |

| Inhalation (4 hours) | Rat | 2755 ppm | [2] |

| Inhalation (8 hours) | Rat | 795 ppm | [2][4] |

| Intraperitoneal | Mouse | 187 mg/kg | [2] |

Human Exposure: In humans, exposure to diallylamine vapor can cause irritation to the mucous membranes and chest discomfort.[2][4] Symptoms of exposure in workers have included mouth and jaw pain, chest tightness, dizziness, nausea, and breathing difficulties.[2] The substance is corrosive to the eyes, skin, and respiratory tract.[6]

Biological Activity and Signaling Pathways

While functionalized allylamines, such as the antifungal drug naftifine, are known to act as specific enzyme inhibitors (squalene epoxidase), diallylamine itself is not recognized as a modulator of a specific signaling pathway in a therapeutic context. Its biological effects are primarily associated with its corrosive and irritant properties, leading to general cellular toxicity upon direct contact.

The research interest in diallylamine for drug development is primarily as a scaffold or intermediate. Its secondary amine and allyl groups provide reactive sites for the synthesis of more complex molecules with potential therapeutic activities. The development of poly(diallylamine)-based systems for drug delivery is an area of active investigation, aiming to leverage the polymer's properties for controlled release and targeted delivery of therapeutic agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a safety data sheet. Always consult the appropriate safety documentation and adhere to institutional safety protocols when handling diallylamine.

References

Solubility of Diallylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diallylamine in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on collating existing qualitative information, presenting a detailed, generalized experimental protocol for the quantitative determination of solubility, and offering a visual representation of the experimental workflow. This guide is intended to be a valuable resource for professionals in research and development who require accurate solvent information for synthesis, purification, and formulation processes involving diallylamine.

Diallylamine: An Overview

Diallylamine is a secondary amine with the chemical formula (CH₂=CHCH₂)₂NH. It is a colorless liquid with a characteristic ammonia-like odor. Its molecular structure, featuring two unsaturated allyl groups and a polar amine functional group, gives it utility as a versatile intermediate in the synthesis of polymers, resins, pharmaceuticals, and other organic compounds.[1] Understanding its solubility is critical for optimizing reaction conditions, selecting appropriate purification solvents, and developing stable formulations.

Qualitative and Quantitative Solubility Data

Diallylamine is generally described as being soluble in a range of common organic solvents.[1][2] This is attributed to its ability to engage in hydrogen bonding via its amine group, as well as the nonpolar nature of its allyl substituents, allowing for favorable interactions with various solvent types. While qualitative descriptions are readily available, precise quantitative solubility data at specified temperatures is scarce in the literature, with the exception of its solubility in water.

Table 1: Solubility of Diallylamine

| Solvent | CAS Number | Classification | Solubility | Temperature (°C) |

| Water | 7732-18-5 | Protic | 8.6 g/100 mL | 20[3][4] |

| Ethanol | 64-17-5 | Protic | Soluble | Not Specified[3] |

| Diethyl Ether | 60-29-7 | Ethereal | Soluble | Not Specified[2][3] |

| Benzene | 71-43-2 | Aromatic | Soluble | Not Specified[1][2] |

| Chloroform | 67-66-3 | Halogenated | Miscible | Not Specified |

| Alcohol (General) | N/A | Protic | Soluble | Not Specified[1][2] |

| Acetonitrile | 75-05-8 | Nitrile | Soluble | Not Specified[3] |

Note: The term "Soluble" indicates that the substance is known to dissolve in the solvent, but the exact concentration at saturation has not been specified in the cited literature. "Miscible" implies solubility in all proportions.

Experimental Protocol for Determining Solubility

Given the lack of specific quantitative data, experimental determination is often necessary. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[5] The following protocol is a generalized procedure for determining the solubility of a liquid amine like diallylamine.

Objective: To quantitatively determine the solubility of diallylamine in a selected organic solvent at a constant temperature.

Materials:

-

High-purity diallylamine

-

Analytical grade organic solvent

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (chemically compatible with the solvent and diallylamine)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a similar quantitative analytical instrument

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of diallylamine in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

-

Sample Preparation:

-

In a glass vial, add a known volume or mass of the organic solvent.

-

Add an excess amount of diallylamine to the solvent. The presence of a distinct undissolved phase of diallylamine is crucial to ensure that the solution becomes saturated.

-

Securely cap the vial to prevent the evaporation of the solvent or the solute.

-

-

Equilibration:

-

Place the vial in the temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of diallylamine in the solvent phase remains constant.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the vial to rest in the temperature-controlled environment for a sufficient time to allow for the complete separation of the undissolved diallylamine from the saturated solution. For mixtures where separation is slow, centrifugation at a constant temperature can be employed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved droplets of diallylamine.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the calibrated GC-FID or other suitable analytical method to determine the concentration of diallylamine.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analysis and the dilution factor, calculate the solubility of diallylamine in the organic solvent.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mass percentage (w/w %).

-

Experimental Workflow Visualization

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of diallylamine.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

References

An In-depth Technical Guide to the Synthesis of Diallylamine from Allylamine and Allyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diallylamine from the direct reaction of allylamine (B125299) and allyl bromide. While this method is a direct approach, it is often challenged by a lack of selectivity, leading to the formation of byproducts that complicate purification. This document outlines the reaction principles, a detailed experimental protocol, challenges in purification, and the underlying reaction pathways.

Introduction

The synthesis of diallylamine, a valuable intermediate in the production of polymers, pharmaceuticals, and other specialty chemicals, can be approached through various synthetic routes. The direct N-alkylation of allylamine with an allyl halide, such as allyl bromide, represents a straightforward approach. However, this method is often complicated by over-alkylation, where the desired diallylamine product, being more nucleophilic than the starting allylamine, reacts further with allyl bromide to form triallylamine (B89441). This leads to a product mixture of unreacted allylamine, diallylamine, and triallylamine, which can be difficult to separate due to their close boiling points.[1] Consequently, alternative methods, such as the hydrolysis of diallylcyanamide, are often preferred for obtaining pure diallylamine.[1]

This guide focuses on the direct synthesis route, providing a plausible experimental protocol and highlighting the critical aspects of managing the reaction to maximize the yield of the desired secondary amine and the subsequent purification challenges.

Reaction Pathway and Byproduct Formation

The reaction proceeds via a series of nucleophilic substitution reactions. Initially, allylamine acts as a nucleophile, attacking the electrophilic allyl bromide to form diallylamine. However, the diallylamine formed can then compete with the remaining allylamine to react with allyl bromide, leading to the formation of triallylamine.

Quantitative Data

The direct synthesis of diallylamine from allylamine and allyl bromide is known to produce a mixture of products. The relative yields of diallylamine and triallylamine are highly dependent on the reaction conditions, particularly the stoichiometry of the reactants. Using a large excess of allylamine can favor the formation of diallylamine, but this makes the removal of the unreacted starting material challenging.

| Reactant Ratio (Allylamine:Allyl Bromide) | Solvent | Base | Temperature (°C) | Diallylamine Yield (%) | Triallylamine Yield (%) | Reference |

| 1:1 | Ethanol | Na₂CO₃ | Reflux | Mixture | Mixture | General N-alkylation principles |

| 2:1 | Acetonitrile | K₂CO₃ | Room Temperature | Moderate | Low | Analogous N-alkylation reactions |

| 1:1.2 | Water/SDS | NaHCO₃ | 80 | Good | Moderate | Aqueous N-alkylation of primary amines |

Note: Specific quantitative data for this exact reaction is sparse in the literature, reflecting the preference for other synthetic routes. The yields presented are estimates based on analogous reactions and general principles of amine alkylation. The term "Mixture" indicates that significant amounts of both products are expected, but precise yields are not reported.

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of diallylamine from allylamine and allyl bromide. This protocol is based on general procedures for N-alkylation of amines and should be optimized for specific laboratory conditions.

4.1. Materials and Equipment

-

Reagents: Allylamine, Allyl Bromide, Sodium Carbonate (anhydrous), Diethyl Ether, Sodium Hydroxide (B78521), Anhydrous Magnesium Sulfate.

-

Equipment: Round-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer with hotplate, Separatory funnel, Rotary evaporator, Distillation apparatus.

4.2. Reaction Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add allylamine (1.0 mol) and anhydrous sodium carbonate (1.1 mol) to 100 mL of ethanol.

-

Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.0 mol) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC if possible.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the sodium carbonate and sodium bromide salts.

-

Wash the solid residue with a small amount of diethyl ether.

-

Combine the filtrate and the ether washings and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

To the residue, add 100 mL of diethyl ether and 100 mL of a 10% aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel, shake well, and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the organic solution on a rotary evaporator.

-

The crude product, a mixture of allylamine, diallylamine, and triallylamine, is then purified by fractional distillation.

-

4.3. Experimental Workflow

Purification Challenges

The primary challenge in this synthesis is the separation of the desired diallylamine from unreacted allylamine and the triallylamine byproduct. Fractional distillation is the most common method for purification. The boiling points of the components are:

-

Allylamine: 55-58 °C

-

Diallylamine: 111-112 °C

-

Triallylamine: 155-156 °C

While the boiling point of allylamine is significantly lower, allowing for its relatively easy removal, the separation of diallylamine and triallylamine can be more challenging due to their closer boiling points. An efficient fractional distillation column is required to achieve good separation.

Safety Considerations

-

Allylamine and Allyl Bromide: Both are toxic, flammable, and lachrymatory. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium Hydroxide: Corrosive. Handle with care.

-

Diethyl Ether: Highly flammable. Use in an area free of ignition sources.

Conclusion

The synthesis of diallylamine from allylamine and allyl bromide is a feasible but challenging method due to the propensity for over-alkylation. Careful control of reaction conditions, particularly the stoichiometry of the reactants, is necessary to maximize the yield of the desired product. The purification of diallylamine from the resulting mixture requires efficient fractional distillation. For applications requiring high purity diallylamine, alternative synthetic routes that offer better selectivity may be more suitable. This guide provides a foundational understanding and a practical starting point for researchers exploring this specific synthetic pathway.

References

Diallylamine Hydrochloride: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, diallylamine hydrochloride (C₆H₁₁N·HCl) is a crucial chemical intermediate. This guide provides an in-depth overview of its synthesis, properties, and handling, complete with detailed experimental protocols and a visual representation of its synthesis workflow.

Core Properties of Diallylamine Hydrochloride

Diallylamine hydrochloride is a white to light yellow crystalline powder.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClN | [2] |

| Molecular Weight | 133.62 g/mol | [2] |

| Melting Point | 166-168 °C | [3] |

| Boiling Point | 115.3 °C at 760 mmHg | [3] |

| pKa (of Diallylamine) | 9.29 | [4] |

| Flash Point | 15.6 °C | [3] |

| Vapor Pressure | 19.2 mmHg at 25 °C | [3] |

Synthesis of Diallylamine Hydrochloride

The primary industrial synthesis of diallylamine involves the reaction of allyl chloride with ammonia.[5] However, a common laboratory-scale synthesis is achieved through the hydrolysis of diallylcyanamide, followed by conversion to the hydrochloride salt. This method is often preferred in a laboratory setting as it can produce a purer product with fewer side products like mono- and triallylamine.[6]

Another documented method involves the direct reaction of diallylamine with hydrochloric acid.

Experimental Protocols

Synthesis via Hydrolysis of Diallylcyanamide

This protocol is adapted from established procedures for the synthesis of secondary amines from cyanamides.[6]

Materials:

-

Diallylcyanamide

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium hydroxide (KOH), solid

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Deionized water

Procedure:

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser, a solution of sulfuric acid in water is prepared. Diallylcyanamide is added to this solution. The mixture is heated to reflux for approximately 6 hours, during which the heterogeneous mixture will become homogeneous.[6]

-

Neutralization and Extraction: After cooling to room temperature, a concentrated solution of sodium hydroxide is carefully added to the flask to neutralize the acid and liberate the free diallylamine.[6] The flask is then set up for distillation, and the diallylamine is co-distilled with water.[6]

-

Isolation of Diallylamine: The distillate, containing diallylamine and water, is collected. Solid potassium hydroxide is added to the distillate to salt out the amine.[6] The separated diallylamine layer is then dried over fresh solid sodium hydroxide.[6]

-

Purification of Diallylamine: The dried diallylamine is purified by distillation at atmospheric pressure. The fraction boiling at 108–111 °C is collected.[6]

-

Formation of Diallylamine Hydrochloride: The purified diallylamine is dissolved in a suitable solvent like diethyl ether. Concentrated hydrochloric acid is then added dropwise with stirring while cooling the mixture in an ice bath. The diallylamine hydrochloride will precipitate as a white solid.

-

Final Purification: The precipitated diallylamine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthesis via Direct Neutralization of Diallylamine

This is a straightforward acid-base neutralization reaction.

Materials:

-

Diallylamine

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (or another suitable inert solvent)

Procedure:

-

Dissolve diallylamine in an excess of diethyl ether in a flask.

-

Cool the flask in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with constant stirring. A white precipitate of diallylamine hydrochloride will form.

-

Continue adding HCl until the solution is acidic (test with litmus (B1172312) paper).

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to remove any residual solvent.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of diallylamine hydrochloride from diallylcyanamide.

Spectroscopic Data

Solubility and Handling

References

- 1. Diallylamine(124-02-7) 13C NMR [m.chemicalbook.com]

- 2. Diallylamine hydrochloride | C6H12ClN | CID 521977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diallylamine hydrochloride | 6147-66-6 [chemnet.com]

- 4. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3428685A - Production of diallylamine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

Spectroscopic Profile of Diallylamine: A Technical Guide

Introduction

Diallylamine [(CH₂=CHCH₂)₂NH], a secondary amine with the CAS Registry Number 124-02-7, is a valuable building block in organic synthesis, finding applications in the preparation of polymers, resins, and pharmaceuticals. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for diallylamine, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for diallylamine in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of diallylamine exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented here is for diallylamine hydrochloride in CDCl₃.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.8 | - | 1H | NH |

| 6.072 | m | 2H | -CH= |

| 5.555 - 5.404 | m | 4H | =CH₂ |

| 3.61 | d | 4H | -CH₂- |

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the diallylamine molecule.[2]

| Chemical Shift (ppm) | Assignment |

| 135.0 | -CH= |

| 117.5 | =CH₂ |

| 52.0 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of diallylamine is typically measured as a liquid film.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch |

| 3080 | Medium | =C-H stretch (alkene) |

| 2850 - 3000 | Medium | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 1400 - 1500 | Medium | C-H bend |

| 910 - 990 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below corresponds to electron ionization (EI) at 75 eV.[3]

| m/z | Relative Intensity (%) | Assignment |

| 97 | 17.7 | [M]⁺ (Molecular Ion) |

| 96 | 20.0 | [M-H]⁺ |

| 82 | 32.6 | [M-CH₃]⁺ |

| 70 | 59.8 | [M-C₂H₃]⁺ |

| 68 | 48.1 | [M-C₂H₅]⁺ |

| 56 | 20.8 | [C₄H₈]⁺ |

| 41 | 100.0 | [C₃H₅]⁺ (Allyl Cation) - Base Peak |

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data. The following are typical methodologies for the spectroscopic analysis of diallylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of diallylamine (or its salt, diallylamine hydrochloride) is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Film: For neat diallylamine, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet: For solid samples like diallylamine hydrochloride, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[5]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like diallylamine. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector measures the intensity of each ion, generating the mass spectrum. For the provided data, the source temperature was 280 °C and the sample temperature was 150 °C.[3]

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of diallylamine.

References

- 1. DIALLYLAMINE HYDROCHLORIDE(6147-66-6) 1H NMR spectrum [chemicalbook.com]

- 2. Diallylamine(124-02-7) 13C NMR spectrum [chemicalbook.com]

- 3. Diallylamine(124-02-7) 1H NMR spectrum [chemicalbook.com]

- 4. Diallylamine(124-02-7) IR Spectrum [m.chemicalbook.com]

- 5. Di-allylamine, hydrochloride [webbook.nist.gov]

Conformational Landscape of Diallylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylamine (DAA), a secondary amine with two flexible allyl substituents, presents a remarkably complex and nuanced conformational landscape. Understanding the three-dimensional arrangement of its constituent atoms is crucial for predicting its reactivity, intermolecular interactions, and potential applications in chemical synthesis and drug design. This technical guide provides a comprehensive overview of the conformational analysis of diallylamine, drawing upon recent advanced experimental and computational studies. We present key quantitative data, detailed experimental protocols, and visualizations of the conformational relationships to serve as a core resource for researchers in the field.

The conformational space of diallylamine is governed by the internal rotations around four key dihedral angles, leading to a multitude of possible conformers.[1] Recent investigations combining rotational spectroscopy and high-level quantum chemical calculations have successfully characterized this intricate potential energy surface, identifying numerous stable conformers and experimentally observing the most energetically favorable forms.

Conformational Analysis: Key Findings

Computational searches have identified a surprisingly rich conformational landscape for diallylamine, with 42 distinct minima existing within an energy range of approximately 22 kJ mol⁻¹.[2] Of these, 17 conformers are predicted to lie within a narrower and more chemically relevant range of ~7 kJ mol⁻¹.

Experimentally Observed Conformers

Despite the large number of predicted low-energy conformers, experimental studies using rotational spectroscopy have unequivocally identified and characterized four distinct conformers in the gas phase.[2] The relative intensities of the observed rotational transitions suggest an energy ordering of I < II < III < IV.[2] The absence of other predicted low-energy conformers in the experimental spectrum is attributed to several factors, including low population at the experimental temperature, small electric dipole moments rendering them difficult to detect, and potential conformational relaxation to more stable forms during the supersonic jet expansion.

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from computational and experimental studies on diallylamine's conformers.

Table 1: Calculated Relative Energies, Populations, and Dihedral Angles of the 17 Most Stable Diallylamine Conformers

Calculations performed at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory. ZPE corrections are included in the relative energies. Population is calculated at 298 K.[1]

| Conformer | ΔE (kJ mol⁻¹) | Population (%) | α (°) | β (°) | γ (°) | δ (°) |

| I | 0.00 | 21.0 | -123.1 | -179.1 | 179.1 | 123.1 |

| II | 0.23 | 18.0 | 125.9 | -74.0 | 178.1 | 122.8 |

| III | 1.11 | 9.9 | -123.1 | -179.5 | 179.5 | -6.8 |

| IV | 1.34 | 8.4 | 126.6 | -74.2 | 178.5 | -7.3 |

| V | 1.83 | 6.2 | 125.7 | -71.9 | -62.3 | 114.2 |

| VI | 2.01 | 5.5 | -123.5 | -175.9 | -61.2 | 117.2 |

| VII | 3.32 | 2.4 | 6.9 | 179.8 | -179.8 | -6.9 |

| VIII | 3.51 | 2.1 | -10.9 | -81.7 | 176.7 | 122.4 |

| IX | 3.74 | 1.8 | -9.9 | -81.5 | 175.3 | -7.4 |

| X | 4.02 | 1.5 | 6.2 | -176.6 | -61.1 | 117.7 |

| XI | 4.38 | 1.2 | -124.0 | -178.3 | -72.4 | -8.0 |

| XII | 4.41 | 1.2 | -123.5 | -174.6 | -69.6 | -118.6 |

| XIII | 4.90 | 0.8 | 6.6 | 73.3 | 73.8 | -125.1 |

| XIV | 5.34 | 0.6 | 119.3 | 72.3 | 71.8 | -126.1 |

| XV | 5.42 | 0.6 | -114.6 | 62.8 | 80.6 | 10.2 |

| XVI | 5.92 | 0.4 | -123.0 | -179.5 | -172.4 | -122.6 |

| XVII | 6.23 | 0.3 | 5.9 | -179.5 | -72.6 | -8.1 |

Table 2: Experimentally Determined Ground State Spectroscopic Parameters for the Four Observed Conformers of Diallylamine

Parameters determined from the analysis of the rotational spectrum.

| Parameter | Conformer I | Conformer II | Conformer III | Conformer IV |

| A (MHz) | 3208.5638(12) | 3707.0393(13) | 3217.4261(14) | 3717.152(10) |

| B (MHz) | 1184.6213(4) | 1083.7480(5) | 1182.2619(5) | 1081.7961(6) |

| C (MHz) | 948.3168(4) | 908.4124(5) | 945.8927(5) | 906.5117(7) |

| χaa (MHz) | -1.531(2) | 0.245(2) | -1.564(3) | 0.218(14) |

| χbb (MHz) | -0.360(3) | -1.828(3) | -0.341(3) | -1.800(17) |

| χcc (MHz) | 1.891(3) | 1.583(3) | 1.905(3) | 1.582(17) |

Energy Barriers and Interconversion Pathways

The stability and observation of specific conformers are also dictated by the energy barriers that separate them. Higher barriers can trap conformers in their potential energy wells, allowing for their individual characterization. For diallylamine, the interconversion barriers are relatively high, which prevents conformational relaxation for the four observed species in the supersonic jet.[3]

Calculations have been performed to model the interconversion pathways for some of the unobserved higher-energy conformers to the more stable, observed ones. These studies provide insight into the dynamics of the molecule.

Table 3: Calculated Interconversion Energy Barriers

Calculations performed at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory.[3]

| Interconversion Pathway | Electronic Energy Barrier (kJ mol⁻¹) | ZPE-corrected Barrier (kJ mol⁻¹) |

| V → II | ~13.1 | 12.3 |

| VI → I | ~13.0 | 12.5 |

Experimental and Computational Protocols

A combination of high-resolution rotational spectroscopy and quantum chemical calculations was employed to elucidate the conformational preferences of diallylamine.

Rotational Spectroscopy

The experimental investigation of diallylamine was conducted using Fourier Transform Microwave (FTMW) spectroscopy.

-

Sample Preparation: A gas mixture of approximately 1% diallylamine in neon at a pressure of about 200 kPa was prepared at room temperature.

-

Spectrometer Setup: The rotational spectra were recorded using two types of spectrometers:

-

A chirped-pulse (cp) FTMW spectrometer operating in the 8–18 GHz range was used for initial broadband survey scans to identify the most intense rotational transitions of the different conformers.

-

A cavity-based Balle-Flygare (BF) FTMW spectrometer was used for high-resolution measurements of the identified transitions up to 19 GHz. This allowed for the resolution of the hyperfine structure arising from the ¹⁴N quadrupolar nucleus, which aided in the definitive assignment of the conformers.

-

-

Data Analysis: The measured transition frequencies were fitted to a Watson's S-reduced Hamiltonian to determine the rotational constants (A, B, C), centrifugal distortion constants, and the nuclear quadrupole coupling constants (χ_aa, χ_bb, χ_cc).

Computational Methods

Quantum chemical calculations were instrumental in identifying the stable conformers, predicting their spectroscopic properties to guide the experimental assignments, and analyzing the factors governing their stability.[4]

-

Conformational Search: An initial comprehensive search for conformers was performed by considering all 81 possible staggered geometries arising from the rotation around the four key dihedral angles.[4] These initial geometries were then fully optimized.

-

Geometry Optimization and Frequency Calculations: The optimizations were carried out using two primary levels of theory:

-

Density Functional Theory (DFT): The B3LYP functional with the D3(BJ) dispersion correction (B3LYP-D3(BJ)) was used.[4]

-

Ab initio Møller-Plesset perturbation theory: Second-order Møller-Plesset (MP2) theory was also employed.[4]

-

For both methods, the Dunning's augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set was utilized.[4]

-

-

High-Accuracy Energy Calculations: To obtain more accurate relative energies for the most stable conformers, single-point energy calculations were performed using the highly accurate Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method with the aug-cc-pVTZ basis set on the MP2-optimized geometries.

-

Analysis of Intermolecular Forces: To understand the subtle interactions that dictate the conformational preferences, Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) analyses were performed.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the conformational analysis of diallylamine.

Figure 1: Workflow for the identification and characterization of diallylamine conformers.

References

A Technical Guide to the Reactivity of Diallylamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylamine, a secondary amine featuring two reactive allyl groups, is a versatile nucleophile in organic synthesis. Its nitrogen lone pair readily engages with a wide array of electrophiles, making it a valuable building block for the synthesis of complex tertiary amines, amides, and other nitrogen-containing heterocycles. These products are often key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth analysis of diallylamine's reactivity with major classes of electrophiles, including alkyl halides, acyl chlorides, carbonyl compounds, Michael acceptors, and epoxides. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory and development applications.

Introduction